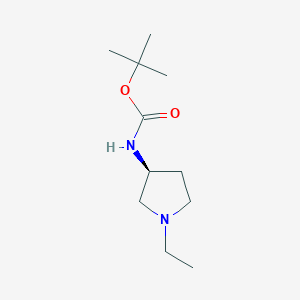

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-ethylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPHJLKRZSTDMH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Aminopyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aminopyrrolidine scaffold has emerged as a quintessential privileged structure in medicinal chemistry. Its inherent stereochemistry, conformational flexibility, and capacity for versatile substitution have established it as a critical building block in a multitude of clinically successful and promising therapeutic agents. This guide provides a comprehensive technical overview of the 3-aminopyrrolidine core, delving into its fundamental physicochemical properties, key therapeutic applications, prevalent synthetic strategies, and the nuanced structure-activity relationships (SAR) that govern its biological activity. By synthesizing field-proven insights with rigorous scientific data, this document serves as an essential resource for professionals engaged in the art and science of drug discovery.

Chapter 1: The 3-Aminopyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The five-membered pyrrolidine ring is one such scaffold, prized for its ability to explore pharmacophore space efficiently due to its sp3-hybridized, non-planar structure.[1][2] The introduction of an amino group at the 3-position imbues the scaffold with a unique combination of properties that are highly advantageous for drug design.

Key Physicochemical Properties:

-

Chirality: The C3 position is a chiral center, allowing for the creation of enantiomerically pure compounds. This is critical, as different stereoisomers can exhibit vastly different pharmacological profiles, potencies, and toxicities.[3] The ability to control stereochemistry is indispensable for modern drug development.[3][4]

-

Basicity and H-Bonding: The primary or secondary amine at the C3 position acts as a key hydrogen bond donor and acceptor, facilitating crucial interactions with target proteins. Its basicity (pKa) can be modulated through substitution to optimize binding affinity and pharmacokinetic properties.

-

Conformational Constraint and Flexibility: The non-planar, puckered nature of the pyrrolidine ring introduces a degree of conformational rigidity, which can pre-organize substituents for optimal binding and reduce the entropic penalty upon target engagement.[1] This controlled flexibility allows the scaffold to adapt to the topology of various binding pockets.

-

Vectors for Substitution: The scaffold presents multiple points for chemical modification—the ring nitrogen (N1), the 3-amino group, and other positions on the carbon framework. This versatility allows for the fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Key modification points on the 3-aminopyrrolidine scaffold.

Chapter 2: Key Therapeutic Applications and Mechanisms of Action

The versatility of the 3-aminopyrrolidine scaffold is showcased by its incorporation into drugs targeting a wide array of diseases.[5]

| Therapeutic Area | Drug Target | Example(s) / Lead Compounds | Disease Indication |

| Metabolic Disorders | Dipeptidyl Peptidase-4 (DPP-4) | Vildagliptin, Saxagliptin, Anagliptin | Type 2 Diabetes Mellitus |

| Infectious Diseases | Chemokine Receptor Type 4 (CXCR4) | Plerixafor (AMD3100) | HIV, Stem Cell Mobilization |

| Oncology | Kinases (e.g., Abl, PI3K, Itk) | Various investigational compounds | Cancer |

| Inflammation | Chemokine Receptor Type 2 (CCR2) | Investigational antagonists | Inflammatory Conditions |

| Antibacterial | Aminoglycoside 6'-N-Acetyltransferase | Pyrrolidine pentamine derivatives | Bacterial Infections |

2.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The inhibition of DPP-4 is a validated strategy for treating type 2 diabetes.[6] DPP-4 is an enzyme that inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[6]

Many potent DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, feature a 3-aminopyrrolidine core.[7] The amino group of the scaffold typically forms a key interaction with the S2 sub-pocket of the DPP-4 active site, while the N1-substituent is directed towards the S1 pocket, often containing a cyanopyrrolidine or similar group that forms a reversible covalent bond with a catalytic serine residue (Ser630).[7]

2.2 CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in cell trafficking, which is hijacked by the HIV virus for cell entry and by cancer cells for metastasis.[8][9] Antagonists of CXCR4 block this interaction, representing a therapeutic strategy for HIV, various cancers, and inflammatory diseases.[8][9]

The 3-aminopyrrolidine scaffold has been successfully employed in the design of CXCR4 antagonists.[10] The basic amine can form critical salt-bridge interactions with acidic residues (e.g., Asp262, Glu288) in the transmembrane domains of the receptor, anchoring the molecule in the binding pocket. Substitutions on the ring and the N1 position are then optimized to establish additional hydrophobic and hydrogen-bonding interactions to achieve high potency and selectivity.[10]

Caption: Mechanism of action for 3-aminopyrrolidine-based CXCR4 antagonists.

Chapter 3: Synthetic Strategies and Chiral Resolution

The therapeutic efficacy of 3-aminopyrrolidine derivatives is critically dependent on their stereochemistry. Therefore, synthetic routes that provide enantiomerically pure products are of paramount importance.

Common Synthetic Approaches:

One of the most robust and widely used methods starts from chiral precursors, such as trans-4-hydroxy-L-proline.[11] This approach leverages the inherent chirality of the starting material to produce the desired (S)-3-aminopyrrolidine enantiomer.

Exemplary Workflow: Synthesis of (S)-3-Aminopyrrolidine from Trans-4-hydroxy-L-proline

This multi-step synthesis involves a key stereochemical inversion step to achieve the desired configuration at the C3 position.[11]

-

Protection and Activation: The amine of the proline ring is protected, typically with a tert-butoxycarbonyl (Boc) group, which is stable under various conditions but easily removed later.[3] The hydroxyl group is then activated by converting it to a good leaving group, such as a mesylate or tosylate.

-

Scientific Rationale: The Boc group is chosen for its robustness and orthogonal deprotection conditions (mild acid), which prevent racemization. Sulfonylation of the hydroxyl group is a classic method to transform a poor leaving group (⁻OH) into an excellent one (⁻OMs), facilitating the subsequent nucleophilic substitution.

-

-

Nucleophilic Substitution (Sₙ2) with Inversion: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide). This reaction proceeds via an Sₙ2 mechanism, which results in a complete inversion of stereochemistry at the C4 carbon (which will become the C3 carbon after decarboxylation).[11]

-

Reduction of Azide: The azide group is reduced to a primary amine. Common methods include catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (Staudinger reduction).[11]

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., concentrated HCl or trifluoroacetic acid) to yield the final (S)-3-aminopyrrolidine product, often as a dihydrochloride salt.[11]

Caption: General workflow for the chiral synthesis of (S)-3-aminopyrrolidine.

Chapter 4: Structure-Activity Relationship (SAR) and In Silico Modeling

Understanding the SAR is fundamental to optimizing a lead compound into a drug candidate.[12][13] For 3-aminopyrrolidine derivatives, SAR studies typically explore how modifications at the three main substitution points (N1, C3-amine, and the ring itself) impact biological activity.

Case Study: SAR of DPP-4 Inhibitors

The development of DPP-4 inhibitors provides a classic example of SAR exploration.

| Position of Modification | Structural Change | Impact on Activity/Selectivity | Rationale |

| C3-Amine | Acylation with α-aminoacyl groups | Increases Potency | Mimics the endogenous dipeptide substrate of DPP-4, forming key hydrogen bonds in the S2 pocket. |

| N1-Substituent | Introduction of cyanopyrrolidine or similar electrophilic groups | Significantly Increases Potency | Forms a reversible covalent bond with the catalytic Ser630 residue in the S1 pocket. |

| N1-Substituent | Bulky, lipophilic groups (e.g., adamantyl) | Increases Potency and Duration | Establishes favorable hydrophobic interactions within the S1 pocket, improving binding affinity and pharmacokinetic profile. |

| Pyrrolidine Ring | Addition of fluorine or other substituents | Can Improve Selectivity and PK | Alters the conformation and electronic properties of the ring, which can disfavor binding to related proteases (e.g., DPP-8, DPP-9) and improve metabolic stability. |

Causality Behind Choices: The initial design of peptidomimetic inhibitors logically started by mimicking the natural substrates of DPP-4. The discovery that an electrophilic "warhead" like a nitrile could form a reversible covalent bond with the active site serine was a major breakthrough, dramatically increasing potency.[7] Subsequent modifications focused on optimizing the fit into the hydrophobic S1 pocket and fine-tuning physicochemical properties to achieve oral bioavailability and a long duration of action.

Chapter 5: Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To assess the potency of newly synthesized 3-aminopyrrolidine derivatives, a robust and reliable enzymatic assay is required. This protocol describes a standard fluorometric assay for determining the IC₅₀ value of a test compound against human DPP-4.

Principle:

The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. Upon cleavage, the highly fluorescent product, 7-amino-4-methylcoumarin (AMC), is released. The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will decrease this rate.

Materials:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Self-Validating Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 1 mM, diluted down in 10-point, 3-fold steps.

-

Assay Plate Setup:

-

Add 2 µL of the diluted compounds (or DMSO for control wells) to the appropriate wells of the 96-well plate.

-

Negative Control (No Enzyme): Add assay buffer instead of enzyme to a set of wells containing DMSO. This measures background fluorescence.

-

Positive Control (100% Activity): Add DMSO to a set of wells that will receive the enzyme.

-

-

Enzyme Addition: Dilute the DPP-4 enzyme in cold assay buffer to the desired working concentration. Add 48 µL of the diluted enzyme solution to all wells except the negative control wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Scientific Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

-

Reaction Initiation: Prepare the Gly-Pro-AMC substrate in assay buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the average rate of the negative control from all other wells.

-

Normalize the data by setting the average rate of the positive control (DMSO) to 100% activity and the rate of a well with a saturating concentration of the reference inhibitor to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

System Validation: The assay is considered valid if the Z'-factor (a measure of assay quality) is > 0.5 and the IC₅₀ of the reference inhibitor is within the expected range.

Chapter 6: Challenges and Future Directions

Despite the remarkable success of the 3-aminopyrrolidine scaffold, challenges remain. The synthesis of complex, multi-substituted derivatives can be lengthy and costly. Furthermore, achieving high selectivity against closely related protein family members is a persistent challenge in drug design.

The future of 3-aminopyrrolidine derivatives in drug discovery is bright. New synthetic methodologies are continually being developed to streamline access to novel analogs.[14] The scaffold is also being explored in emerging therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker or a ligand for E3 ligases. Its ability to impart favorable physicochemical properties ensures that the 3-aminopyrrolidine core will remain a valuable and enduring tool in the medicinal chemist's arsenal for the foreseeable future.

References

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.

-

1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed. Available at: [Link]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed. Available at: [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. Available at: [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine - MDPI. Available at: [Link]

-

3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and - RSC Publishing. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. Available at: [Link]

-

Small Molecule Inhibitors of CXCR4 - Theranostics. Available at: [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. Available at: [Link]

-

Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

-

CXCR4 antagonist - Wikipedia. Available at: [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia. Available at: [Link]

-

Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed. Available at: [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC. Available at: [Link]

-

List of the CXCR4 antagonists analyzed in this study. - ResearchGate. Available at: [Link]

-

Structure Activity Relationships - Drug Design Org. Available at: [Link]

-

Structure–activity relationship - Wikipedia. Available at: [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. thno.org [thno.org]

- 9. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 10. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

Unlocking the Therapeutic Frontier: A Technical Guide to the Potential of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate Derivatives

This in-depth technical guide serves as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of novel compounds derived from the (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate core scaffold. While this specific molecule is a novel starting point, the rich history of the pyrrolidine and carbamate moieties in medicinal chemistry provides a strong rationale for its exploration. This guide will synthesize established principles with forward-looking insights to illuminate a path for the discovery and development of new therapeutic agents.

The Strategic Value of the Pyrrolidine-Carbamate Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery, prized for its conformational flexibility and ability to present substituents in well-defined three-dimensional space. This allows for precise interactions with biological targets. When combined with a carbamate group, the resulting scaffold offers a unique combination of properties. The carbamate moiety can act as a key pharmacophore, a bioisosteric replacement for other functional groups, or as a cleavable linker in prodrug strategies.[1]

The incorporation of a tert-butyl protecting group on the carbamate offers synthetic tractability, allowing for late-stage diversification of the pyrrolidine nitrogen. The ethyl group on the pyrrolidine nitrogen of our lead scaffold provides a starting point for exploring the impact of N-alkylation on potency and selectivity.

Potential Therapeutic Avenues: From Oncology to Neuropharmacology

Based on the established biological activities of structurally related compounds, we can hypothesize several promising therapeutic applications for derivatives of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate.

Anticancer Agents

Substituted pyrrolidines have demonstrated significant potential as anticancer agents.[2] The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis.[2] Derivatives of our lead scaffold could be designed to target key proteins involved in cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Inhibition of PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. We hypothesize that novel derivatives of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate could be designed to inhibit key kinases in this pathway, such as PI3K or Akt.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a novel pyrrolidine derivative.

Experimental Protocol: In Vitro Kinase Assay

A key experiment to validate this hypothesis would be an in vitro kinase assay to determine the inhibitory activity of synthesized compounds against PI3K isoforms.

| Step | Procedure | Rationale |

| 1 | Compound Preparation | Dissolve synthesized pyrrolidine derivatives in DMSO to create stock solutions of varying concentrations. |

| 2 | Kinase Reaction Setup | In a 96-well plate, combine the kinase (e.g., PI3Kα), the substrate (e.g., PIP2), and ATP. |

| 3 | Compound Incubation | Add the test compounds to the wells and incubate at 37°C for a specified time (e.g., 30 minutes). |

| 4 | Detection | Use a luminescence-based assay to measure the amount of ADP produced, which is inversely proportional to the kinase activity. |

| 5 | Data Analysis | Calculate the IC50 value for each compound, representing the concentration at which 50% of the kinase activity is inhibited. |

Hypothetical Data Summary

| Compound ID | R-Group on Pyrrolidine N | PI3Kα IC50 (nM) |

| Lead-001 | Ethyl | >10,000 |

| PD-001 | 4-Fluorobenzyl | 520 |

| PD-002 | 3,4-Dichlorobenzyl | 150 |

| PD-003 | Cyclopentyl | 850 |

This data would guide the structure-activity relationship (SAR) studies to optimize the potency of the lead compound.

Prodrugs with Self-Immolative Linkers

The pyrrolidine-carbamate structure is an excellent candidate for use as a self-immolative spacer in prodrug design.[3][4] This approach involves attaching a therapeutic agent to the carbamate nitrogen. In a targeted environment, such as a tumor microenvironment with specific enzymatic activity, the ethyl group on the pyrrolidine nitrogen could be cleaved, initiating a cascade that releases the active drug.

Caption: Experimental workflow for the synthesis and evaluation of a camptothecin prodrug.

Synthetic Strategy and Characterization

The synthesis of novel derivatives of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is readily achievable through established synthetic methodologies.

General Synthetic Scheme

-

Starting Material: Commercially available (S)-tert-butyl pyrrolidin-3-ylcarbamate. [5]2. N-Alkylation: Reductive amination of the pyrrolidine nitrogen with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. This step introduces diversity at the R-group position.

-

Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to liberate the primary amine for further functionalization.

-

Characterization: All synthesized compounds should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

Future Directions and Conclusion

The (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the proven track record of the pyrrolidine and carbamate moieties in medicinal chemistry provide a strong foundation for future research.

Key areas for future investigation include:

-

Expansion of the Chemical Space: Synthesis of a diverse library of derivatives with various substituents on the pyrrolidine nitrogen to establish a comprehensive SAR.

-

Broad Biological Screening: Screening of the synthesized compounds against a wide range of biological targets to identify novel therapeutic applications.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Arch Pharm (Weinheim). Available at: [Link]

-

Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. Chemistry – A European Journal. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available at: [Link]

-

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate. PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]

-

Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. SIOC Journals. Available at: [Link]

-

tert-Butyl methyl(pyrrolidin-3-yl)carbamate Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. AIR Unimi. Available at: [Link]

-

tert-Butyl ethyl(pyrrolidin-3-yl)carbamate Synonyms. CompTox Chemicals Dashboard. Available at: [Link]

-

tert-Butyl ((R)-1-((R)-pyrrolidin-3-yl)ethyl)carbamate. Pharmaffiliates. Available at: [Link]

-

tert-butyl (S)-pyrrolidin-3-ylcarbamate. Appretech Scientific Limited. Available at: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. air.unimi.it [air.unimi.it]

- 5. appretech.com [appretech.com]

Methodological & Application

Application Note: Strategic Reductive Amination Protocols for Functionalizing (S)-3-Aminopyrrolidine Scaffolds

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands, kinase inhibitors, and antipsychotic agents (e.g., substituted benzamides). This Application Note details the specific reductive amination strategies involving (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate .

Because this specific molecule contains a protected primary amine (C3-Boc) and an alkylated secondary amine (N1-ethyl), it represents a pivotal "junction" intermediate. This guide covers two distinct workflows:

-

Upstream Synthesis: The precise N-ethylation of (S)-3-(Boc-amino)pyrrolidine using acetaldehyde and Sodium Triacetoxyborohydride (STAB).

-

Downstream Application: The deprotection and subsequent reductive amination of the C3-amine to generate diversity libraries.

Chemical Context & Mechanism[1][2][3][4]

Reductive amination is preferred over direct alkylation (using alkyl halides) due to the suppression of over-alkylation (quaternization). For the synthesis of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate , the use of Sodium Triacetoxyborohydride (STAB) is critical.

Why STAB?

Unlike Sodium Cyanoborohydride (

Reaction Mechanism

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion. The acetoxy groups on the boron withdraw electron density, making the hydride less nucleophilic and thus highly selective for the positively charged iminium species over the neutral carbonyl.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Acid catalysis facilitates iminium formation, the obligate substrate for STAB reduction.

Protocol A: Synthesis of the Scaffold (N-Ethylation)

This protocol describes the synthesis of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate from (S)-tert-Butyl pyrrolidin-3-ylcarbamate.

Challenge: Acetaldehyde (bp 20.2°C) is highly volatile. Standard room temperature addition results in stoichiometry errors and poor yields. Solution: Use of pre-cooled solutions and stepwise addition.

Materials

-

Substrate: (S)-tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv)

-

Carbonyl: Acetaldehyde (1.2 – 1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

-

Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology

-

Preparation of Amine Solution: In a flame-dried Round Bottom Flask (RBF) under

, dissolve (S)-tert-Butyl pyrrolidin-3-ylcarbamate (10 mmol) in anhydrous DCE (40 mL). -

Acidification: Add Glacial Acetic Acid (10 mmol). Stir for 5 minutes at Room Temperature (RT). Rationale: Protonation buffers the basicity and assists iminium formation.

-

Cooling & Carbonyl Addition: Cool the mixture to 0°C (ice bath). Add Acetaldehyde (12-15 mmol) slowly via syringe. Note: Acetaldehyde should be stored at 4°C and handled quickly.

-

Imine Formation: Allow the mixture to stir at 0°C for 30 minutes.

-

Reduction: Add STAB (15 mmol) in three portions over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours. Monitor by LC-MS (Target mass: M+H = ~229.3).

-

Quench & Workup:

-

Quench with saturated aqueous

(gas evolution will occur). -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: The product is often clean enough for the next step. If necessary, purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Downstream Application (Library Generation)

This protocol details how to use (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate to generate a library of N3-substituted analogs. This involves Boc-deprotection followed by a second reductive amination.[2]

Figure 2: Workflow for converting the protected scaffold into functionalized medicinal chemistry leads.

Step 1: Deprotection[6][7]

-

Dissolve the scaffold in DCM (5 vol).

-

Add Trifluoroacetic acid (TFA) (5 vol) or 4M HCl in Dioxane.

-

Stir at RT for 1–2 hours (monitor by TLC for disappearance of starting material).

-

Concentrate to dryness. Crucial: Remove excess acid completely to prevent interference with the next reductive step.

Step 2: Reductive Amination (General Procedure)

-

Free Basing: Dissolve the amine salt in DCE. Add Triethylamine (TEA) or DIPEA (1.1 equiv relative to acid salt) to liberate the free amine.

-

Aldehyde Addition: Add the desired aldehyde (1.0 – 1.1 equiv).

-

Reduction: Add STAB (1.4 equiv).

-

Time: Stir at RT for 12–24 hours.

-

Purification: For libraries, use SCX-2 (Strong Cation Exchange) cartridges.

-

Load reaction mixture.[3]

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with 2M

in MeOH.

-

Critical Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step A) | Acetaldehyde evaporation | Use a sealed tube or cool to -10°C during addition. Use freshly opened acetaldehyde or paraldehyde (with acid hydrolysis). |

| Stalled Reaction | Iminium formation slow | Add activated 4Å Molecular Sieves to scavenge water. Increase Acetic Acid to 2.0 equiv. |

| Dialkylation (Step B) | Primary amine over-reacting | Ensure STAB is used, not |

| Product Trapped in Aqueous | Product is highly polar | The N-ethyl-N'-alkyl diamine is very polar. Do not use water wash.[4] Salting out (NaCl saturation) or using CHCl3/IPA (3:1) for extraction helps. |

Safety Note

Sodium Triacetoxyborohydride reacts with water to release hydrogen gas (flammable) and acetic acid. Quench reactions slowly in a well-ventilated fume hood.

References

-

Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Microwave-Assisted Synthesis Featuring (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

Abstract

The convergence of green chemistry principles and the demand for rapid drug discovery has positioned microwave-assisted organic synthesis (MAOS) as a transformative technology.[1][2] This guide provides an in-depth exploration of MAOS applied to reactions involving (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate, a chiral building block relevant to the synthesis of bioactive molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] By leveraging MAOS, synthetic routes involving these scaffolds can be dramatically accelerated, often leading to higher yields and purer products compared to conventional heating methods.[4] This document provides two detailed protocols: the efficient N-alkylation to form the title compound and its subsequent rapid, microwave-promoted deprotection. These protocols are designed to be self-validating, explaining the causality behind experimental choices and providing researchers with a robust framework for implementation.

The MAOS Advantage: A Paradigm Shift from Conventional Heating

Traditional synthetic chemistry relies on conventional heating (e.g., oil baths), where heat is transferred to the reaction mixture inefficiently via conduction and convection through the vessel walls.[5] Microwave chemistry fundamentally changes this energy transfer paradigm.

Mechanism of Microwave Heating

Microwave irradiation utilizes the ability of certain molecules and ions within a reaction mixture to transform electromagnetic energy directly into heat.[6] This occurs primarily through two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in the protocols below, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[5] This rapid, constant reorientation creates intense molecular friction, which manifests as heat.[5][7]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this rapid movement generate heat.[5]

This direct "molecular heating" results in a rapid, uniform, and highly efficient temperature increase throughout the bulk of the reaction mixture, avoiding the thermal gradients and superheated vessel walls common in conventional methods.[1][8]

Key Benefits for Chemical Synthesis

The unique heating mechanism of MAOS translates into significant, practical advantages for the research scientist:

-

Accelerated Reaction Rates: Reactions that might take hours or days under conventional reflux can often be completed in minutes.[4][9] This is due to the ability to rapidly reach and even exceed the normal boiling point of solvents in sealed, pressurized vessels.[4]

-

Improved Yields and Purity: The rapid heating and short reaction times often minimize the formation of byproducts that can occur during prolonged exposure to high temperatures.[2][10]

-

Enhanced Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis consumes significantly less energy.[1][10]

-

Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to greater reproducibility compared to conventional methods.[8]

Protocol I: Microwave-Assisted Synthesis of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

This protocol details the N-alkylation of a commercially available precursor, (S)-tert-Butyl pyrrolidin-3-ylcarbamate, to efficiently synthesize the title compound. The reaction leverages the ability of microwaves to accelerate nucleophilic substitution reactions.[11]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Rationale for Component Selection

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for absorbing microwave energy and facilitating SN2 reactions.[12]

-

Base (K₂CO₃): Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the secondary amine of the pyrrolidine, activating it for nucleophilic attack. Its use avoids stronger, more hazardous bases like NaH.[11]

-

Alkylating Agent (Iodoethane): Iodoethane is a highly reactive ethylating agent, ensuring a rapid reaction. Bromoethane could also be used, potentially requiring slightly longer reaction times or higher temperatures.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (S)-tert-Butyl pyrrolidin-3-ylcarbamate (1.0 mmol, 186.3 mg).

-

Addition of Base and Solvent: Add potassium carbonate (K₂CO₃, 2.5 mmol, 345.5 mg) and 4 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add iodoethane (1.2 mmol, 97 µL).

-

Vessel Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial into the cavity of a dedicated microwave synthesizer. Set the reaction parameters as outlined in the table below.

-

Workup: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Reaction Parameters and Expected Results

| Parameter | Value | Rationale |

| Temperature | 120 °C | Provides sufficient thermal energy for rapid alkylation while minimizing degradation. |

| Hold Time | 10 minutes | Significantly shorter than the hours typically required for conventional heating.[12] |

| Max Power | 150 W | A standard power setting that allows for controlled and rapid heating. |

| Stirring | High | Ensures homogeneous heating and mixing of reagents. |

| Expected Yield | > 85% | Microwave heating often leads to high conversion and yield in short timeframes.[13] |

| Expected Purity | > 95% (post-chromatography) | Rapid reaction minimizes the formation of side products. |

Protocol II: Microwave-Assisted Deprotection of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group in organic synthesis.[14] Its removal is a critical step to unmask the amine for further functionalization. Microwave irradiation can dramatically shorten the time required for Boc deprotection, which can take several hours at room temperature with conventional methods.[14] This protocol uses a solid-supported acid, which simplifies purification by allowing for a simple filtration to remove the deprotecting agent.

Deprotection and Workup Workflow Diagram

Caption: Catch-and-release workflow for Boc deprotection.

Rationale for Component Selection

-

Deprotecting Agent (Silica-Supported Sulfonic Acid): This solid-phase reagent efficiently cleaves the Boc group under microwave heating. The key advantage is the "catch-and-release" mechanism: after deprotection, the protonated amine product is ionically bound to the solid support, allowing impurities to be washed away.[14] The pure amine is then released by neutralization with a base.

-

Solvent (DCM): Dichloromethane is a common solvent for these reactions and has moderate microwave absorption.

-

Release Agent (Ammonia in Methanol): A basic solution is required to neutralize the sulfonic acid support and release the free amine product.

Detailed Step-by-Step Protocol

-

Reagent Preparation: In a 2-5 mL microwave reaction vial, dissolve (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate (0.25 mmol, 53.6 mg) in 2.5 mL of Dichloromethane (DCM).

-

Catch Step - Deprotection: Add a silica-supported sulfonic acid (e.g., SCX-3, ~1.5 equivalents). Cap the vial and heat with stirring at 100°C in a microwave synthesizer for 10 minutes.[14]

-

Purification - Washing: After cooling, filter the solid support and wash it thoroughly with several portions of DCM to remove any unreacted starting material and the tert-butyl byproducts.

-

Release Step - Neutralization: Transfer the washed solid support to a clean vial. Add 2.5 mL of a 2M solution of ammonia in methanol. Cap the vial and heat under microwave irradiation at a lower temperature (e.g., 60°C) for 1 minute to release the free amine.[14]

-

Final Isolation: Filter off the solid support and wash it with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure to yield the pure (S)-1-Ethylpyrrolidin-3-amine.

Reaction Parameters and Expected Results

| Parameter | Value (Deprotection) | Value (Release) | Rationale |

| Temperature | 100 °C | 60 °C | High temperature for efficient cleavage; lower temp for gentle release. |

| Hold Time | 10 minutes | 1 minute | Reaction is extremely rapid under microwave conditions.[14] |

| Expected Yield | > 90% | - | The catch-and-release method leads to high recovery of pure product.[14] |

| Expected Purity | > 98% | - | Impurities are washed away while the product is bound to the solid support. |

Safety and Operational Considerations

-

Pressure Monitoring: Always use sealed vessels designed specifically for microwave chemistry. These reactions can generate significant pressure, and dedicated reactors have built-in safety features to monitor and control it.[4]

-

Solvent Choice: Never use low-boiling, non-polar solvents like hexane or diethyl ether in a microwave reactor, as they do not heat efficiently and can create high vapor pressures with minimal temperature increase.

-

Vessel Integrity: Inspect microwave vials for any cracks or defects before use. A compromised vial can fail under pressure.

-

Scaling: The protocols described are for laboratory scale. Scaling up microwave reactions is not always linear and requires specialized equipment and process development due to the limited penetration depth of microwaves.[15]

Conclusion

Microwave-assisted organic synthesis provides a powerful, efficient, and green alternative to conventional heating for reactions involving valuable chiral building blocks like (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate. The protocols detailed herein demonstrate how MAOS can dramatically reduce reaction times for both N-alkylation and Boc-deprotection from many hours to mere minutes, while simultaneously improving yields and simplifying purification workflows. By understanding the fundamental principles of microwave heating and adopting these advanced protocols, researchers in drug development and synthetic chemistry can significantly accelerate their discovery pipelines.

References

-

International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

-

Rao, P.V. et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231. Available from: [Link]

-

Wikipedia. Microwave chemistry. Available from: [Link]

-

Dhingra, N. et al. Microwave Chemistry: General Features and Applications. Available from: [Link]

-

MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

-

CEM Corporation. Introduction to Microwave Chemistry. Available from: [Link]

-

JRF. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Research and Innovation in Food Science and Technology, 1(1), 1-10. Available from: [Link]

-

Lundin, R. & Ioannidis, P. Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids in a Catch-Release Manner. Available from: [Link]

-

Future Medicinal Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

De Gruyter. Microwave Chemistry. Available from: [Link]

-

ResearchGate. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Available from: [Link]

-

ResearchGate. (2019). Principles and Advantages of Microwave-Assisted Methods for the Synthesis of Nanomaterials for Water Purification. Available from: [Link]

-

PMC. (2021). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Available from: [Link]

-

MDPI. (2021). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Available from: [Link]

-

CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available from: [Link]

-

MDPI. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Available from: [Link]

-

PMC. (2011). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. Available from: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. Available from: [Link]

-

ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

MDPI. (2023). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Available from: [Link]

-

ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available from: [Link]

-

PMC. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 6. ijper.org [ijper.org]

- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to Microwave Chemistry [cem.com]

- 10. ijrpas.com [ijrpas.com]

- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. data.biotage.co.jp [data.biotage.co.jp]

- 15. books.rsc.org [books.rsc.org]

Troubleshooting & Optimization

Troubleshooting racemization during (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate reactions

Executive Summary & Chemical Context

Compound: (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate CAS: [Related Analogues: 169750-01-0 (Methyl variant)] Critical Quality Attribute: Enantiomeric Excess (% ee) > 98.5%

The Problem: Users frequently report a drop in optical rotation or chiral HPLC purity during the synthesis of this intermediate. This molecule features a chiral center at the C3 position of the pyrrolidine ring.[1][2] While the tert-butyl carbamate (Boc) group protects the exocyclic amine, the stereocenter is susceptible to racemization through two primary mechanisms: enolization/tautomerization during reductive amination or elimination-addition pathways under basic stress.

This guide provides a root-cause analysis and validated protocols to restore enantiomeric integrity.

Diagnostic Workflow: Confirming Racemization

Before altering synthetic parameters, you must quantify the extent of racemization. Optical rotation is insufficient for process validation due to the low specific rotation of many pyrrolidine derivatives.

Standard Operating Procedure: Chiral HPLC Analysis

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or Chiralpak IC (Amylose-based) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 210 nm (Boc absorption) |

| Expected Retention | (S)-enantiomer typically elutes after (R) on AD-H (Verify with standards) |

Technical Note: If baseline separation is poor, derivatize a small aliquot with NBD-Cl (4-chloro-7-nitrobenzofurazan). The resulting fluorescent adducts separate easily on standard C18 columns or specialized chiral phases, providing higher sensitivity.

Root Cause Analysis & Troubleshooting

Scenario A: You are synthesizing via Reductive Amination

(Starting from 1-ethyl-3-pyrrolidinone + Boc-NH₂ or Ammonium source)

This is the most common source of racemization. The reaction proceeds through an imine intermediate.[3][4][5] If the reaction conditions allow, the imine can tautomerize to an enamine . Since the enamine is planar (achiral), reprotonation occurs from either face, yielding a racemate.

The Mechanism of Failure:

-

Ketone condensation with amine

Imine.[3][6] -

Risk Point: Imine

Enamine (Loss of Chirality). -

Reduction

Racemic Amine.

Figure 1: Mechanism of racemization via enamine tautomerization during reductive amination.

Corrective Protocol (Indirect Reductive Amination): Do not use "one-pot" procedures at high temperatures.

-

Pre-form the Imine: React ketone and amine with mild dehydrating agents (

or -

Use Selective Reductants: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB acts faster on the imine than the ketone and does not require the acidic pH that promotes enamine formation.

-

Transaminase Option: For strict enantiocontrol, replace chemical reduction with an

-transaminase enzyme screening kit.

Scenario B: You are N-Alkylating (S)-3-(Boc-amino)pyrrolidine

(Starting from pure (S)-3-(Boc-amino)pyrrolidine + Ethylating agent)

If you start with the pure chiral amine and lose purity, the issue is Base-Mediated Racemization .

The Mechanism of Failure:

Using strong bases (e.g., NaH) or high heat with weak bases (

Corrective Protocol (Reductive Alkylation): Avoid alkyl halides (Ethyl Iodide) and base entirely. Use Acetaldehyde and a reducing agent. This "Reductive Alkylation" is much milder and preserves the C3 stereocenter.

Validated Protocol: Safe N-Ethylation

-

Dissolve: (S)-3-(Boc-amino)pyrrolidine (1.0 eq) in DCE (Dichloroethane) or DCM.

-

Add: Acetaldehyde (1.2 eq). Stir for 30 min at RT.

-

Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.

-

Quench: Sat.

. -

Result: Quantitative yield of N-ethyl product with >99% retention of ee .

Troubleshooting Logic Tree

Use this flowchart to determine your next experimental step.

Figure 2: Decision matrix for identifying the source of racemization.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (

Q: Is the Boc-group stable during the N-ethylation? A: Yes. The Boc group is stable to reductive amination conditions and mild basic alkylation. It is only sensitive to strong acids (TFA, HCl). Ensure your workup does not become acidic (pH < 4), or you risk deprotecting the amine, which complicates purification.

Q: My starting material (S)-3-(Boc-amino)pyrrolidine is 99% ee, but my product is 90% ee. I used Ethyl Iodide and

Q: How do I store the final product to prevent racemization? A: The product is chemically stable but should be stored at -20°C under argon. Avoid storing as a free base in solution for extended periods; convert to a salt (e.g., oxalate or hydrochloride) if long-term solution storage is required, as the protonated amine prevents nitrogen inversion/elimination mechanisms.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

-

Phenomenex Application Guide. (2024). "Chiral HPLC Separations: Strategies for Chiral Amine Resolution." Phenomenex Technical Resources. Link

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry. Link

-

BenchChem. (2025).[1] "Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." BenchChem Technical Library. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Purification strategies for (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate post-synthesis

Technical Support Center: (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

A Senior Application Scientist's Guide to Post-Synthesis Purification Strategies

Welcome to the technical support guide for the purification of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a highly pure form. As a chiral building block, its purity is paramount for the success of subsequent synthetic steps and the stereochemical integrity of the final active pharmaceutical ingredient (API).

This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these strategies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate?

The three most effective and commonly employed purification strategies for this class of compound are:

-

Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the N-ethylpyrrolidine ring to separate the product from non-basic impurities.

-

Silica Gel Flash Column Chromatography: A highly versatile method that separates compounds based on polarity. It is particularly effective for removing impurities with different polarity profiles, such as starting materials or reaction byproducts.[1]

-

Recrystallization: If the crude product is a solid or can be induced to crystallize, this method can provide material of very high purity by excluding impurities from the crystal lattice.[2]

The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q2: What are the common impurities I should expect after synthesis?

Typical impurities depend on the synthetic route but often include:

-

Unreacted Starting Materials: Such as (S)-tert-butyl pyrrolidin-3-ylcarbamate or the corresponding unprotected amine.

-

Inorganic Salts: From reagents or workup procedures (e.g., sodium bicarbonate, sodium sulfate).

-

Over-alkylated Byproducts: Formation of a quaternary ammonium salt at the pyrrolidine nitrogen.

-

Reagents and Their Byproducts: Excess Boc-anhydride, if the Boc-protection was the final step, and its breakdown products like t-butanol and CO₂.[3]

-

Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: How stable is the tert-butoxycarbonyl (Boc) protecting group during purification?

The Boc group is known for its stability under basic and nucleophilic conditions, making it robust for most workup procedures.[4] However, it is labile under acidic conditions. While it is generally stable to the mild acidity of silica gel during chromatography, prolonged exposure or the use of highly acidic solvent systems can cause partial or complete deprotection.[5][6] Standard aqueous washes with dilute acids (e.g., 0.1 M HCl) are typically well-tolerated during a workup.[7]

Q4: What analytical techniques are recommended for assessing purity?

To accurately assess the purity of your (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate, a combination of techniques is recommended:

-

Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities if they are at a concentration of >1-2%.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for purity assessment, providing high-resolution separation and mass confirmation of the target compound and any impurities.

-

Chiral HPLC: To confirm the enantiomeric purity ((S)-configuration) has been retained, which is critical for its use as a chiral building block.

Troubleshooting and Detailed Protocols

This section addresses specific experimental challenges with detailed, step-by-step protocols grounded in established chemical principles.

Problem 1: "My crude material contains significant amounts of the unreacted amine starting material. What is the most efficient large-scale purification method?"

Answer: For removing basic impurities like unreacted amines, Acid-Base Extraction is the most efficient and scalable method. It exploits the pKa difference between the basic N-ethylpyrrolidine nitrogen of your product and potentially more basic starting materials or byproducts. The Boc-protected amine is not basic.

-

Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (100 mL).

-

Acidic Wash: Transfer the organic solution to a separatory funnel. Extract with 1 M hydrochloric acid (HCl) (2 x 50 mL). The product, being basic, will move into the acidic aqueous layer, leaving non-basic impurities in the organic layer.

-

Causality: The lone pair on the N-ethylpyrrolidine nitrogen is protonated by the acid, forming a water-soluble ammonium salt.

-

-

Isolate Aqueous Layer: Combine the acidic aqueous layers. The original organic layer can be discarded (or checked by TLC for any remaining product).

-

Back-Wash (Optional): Wash the combined aqueous layer with fresh DCM or EtOAc (1 x 30 mL) to remove any trapped non-basic impurities. Discard this organic wash.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10 (check with pH paper). This deprotonates the ammonium salt, regenerating the free-base product.

-

Re-extraction: Extract the now basic aqueous layer with DCM or EtOAc (3 x 50 mL). The neutral product will now transfer back into the organic phase.

-

Final Workup: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]

Problem 2: "My TLC analysis shows several spots with varying polarities. How can I achieve the highest possible purity?"

Answer: When dealing with multiple impurities of varying polarities, Silica Gel Flash Column Chromatography is the most effective technique. It offers high resolving power to separate the target compound from closely related impurities.

| Solvent System (Eluent) | Polarity | Typical Use Case & Rationale |

| 95:5 DCM / Methanol | Medium-High | A standard, robust system for many Boc-protected amines.[7] Methanol is a strong polar modifier, effectively eluting the moderately polar product. |

| 80:20 Hexane / Ethyl Acetate | Medium | Good for separating less polar impurities. Ethyl acetate offers different selectivity compared to methanol.[1] |

| 98:2:0.2 DCM / MeOH / NH₄OH | Medium-High (Basic) | The addition of a base like ammonium hydroxide neutralizes the acidic silica surface, preventing potential Boc-deprotection and reducing tailing of the basic product on the column. |

-

Column Preparation: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 100% DCM or 95:5 Hexane/EtOAc) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").

-

Elution: Start the elution with the low-polarity solvent system. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol or ethyl acetate). For example, start with 100% DCM and gradually increase to 5% Methanol in DCM.[8]

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the highly purified product.

Problem 3: "My purified product is a persistent oil, but my next step requires a solid. Is recrystallization possible?"

Answer: Yes, recrystallization is a powerful technique for final purification and obtaining a crystalline solid, provided a suitable solvent system can be identified. The key is to find a solvent (or solvent pair) in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

-

Small-Scale Test: Place a small amount of your purified oil (20-30 mg) in several different test tubes.

-

Solvent Addition: To each tube, add a different solvent dropwise from the list below while gently warming. Add just enough solvent to dissolve the compound.

-

Single Solvents to try: Isopropanol, Ethyl Acetate, Acetonitrile, Toluene.

-

Solvent Pairs to try: Hexanes/Ethyl Acetate, Hexanes/Acetone, Diethyl Ether/Hexanes.[9] For pairs, dissolve the compound in the better solvent (e.g., ethyl acetate) and add the "anti-solvent" (e.g., hexanes) dropwise until turbidity (cloudiness) persists. Then, warm gently to redissolve.

-

-

Cooling: Allow the clear, saturated solutions to cool slowly to room temperature, then place them in an ice bath or refrigerator (0-4 °C).

-

Observation: Observe which solvent system yields solid, crystalline material rather than an oil.

-

Scale-Up: Once a suitable solvent system is found, perform the recrystallization on the bulk of your material using the same procedure. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualized Workflows and Decision Guides

Purification Strategy Decision Tree

This diagram will help you select the optimal purification strategy based on your initial analysis of the crude product.

Sources

- 1. Buy tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate | 1803610-82-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reagents & Solvents [chem.rochester.edu]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate and Its Structural Analogs

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate, a chiral building block of interest in medicinal chemistry. We will delve into a predicted ¹H NMR spectrum based on established chemical shift principles and compare it with commercially available structural analogs to highlight the discerning power of NMR.

The Significance of NMR in Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. ¹H NMR spectroscopy offers a non-destructive method to probe the chemical environment of each proton, providing valuable information about:

-

Chemical Shift (δ): The position of a signal, indicative of the electronic environment of the proton.

-

Integration: The area under a signal, proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal due to the influence of neighboring protons, revealing connectivity.

-

Coupling Constant (J): The distance between the peaks in a split signal, providing information about the dihedral angle between coupled protons.

A thorough understanding of these parameters allows for the confident assignment of a molecule's structure.

Predicted ¹H NMR Characterization of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

While a publicly available experimental spectrum for (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing its constituent fragments: the N-ethyl group, the pyrrolidine ring, and the tert-butyl carbamate group. The following table summarizes the predicted ¹H NMR data in deuterochloroform (CDCl₃), a common solvent for such molecules.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (t-Bu) | 1.45 | s | - | 9H |

| H-b (CH₃) | 1.10 | t | 7.2 | 3H |

| H-c (CH₂) | 2.55 | q | 7.2 | 2H |

| H-d (Pyrrolidine CH₂) | 1.70-1.90 | m | - | 1H |

| H-e (Pyrrolidine CH₂) | 2.10-2.30 | m | - | 1H |

| H-f (Pyrrolidine CH₂) | 2.40-2.60 | m | - | 1H |

| H-g (Pyrrolidine CH₂) | 2.70-2.90 | m | - | 1H |

| H-h (Pyrrolidine CH) | 2.95-3.15 | m | - | 1H |

| H-i (Pyrrolidine CH) | 4.00-4.20 | m | - | 1H |

| NH | 4.80-5.20 | br s | - | 1H |

Causality Behind the Predicted Chemical Shifts:

-

tert-Butyl Group (H-a): The nine equivalent protons of the tert-butyl group are shielded and do not have any adjacent protons to couple with, resulting in a characteristic sharp singlet around 1.45 ppm.[1]

-

N-Ethyl Group (H-b, H-c): The methyl protons (H-b) are split into a triplet by the adjacent methylene protons (H-c). Conversely, the methylene protons are split into a quartet by the methyl protons. The methylene protons are deshielded due to their proximity to the nitrogen atom.

-

Pyrrolidine Ring (H-d to H-i): The protons on the pyrrolidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (H-f, H-g, H-h) are expected to be more deshielded. The proton at the chiral center (H-i) bearing the carbamate group will also be significantly deshielded.

-

Carbamate NH: The chemical shift of the NH proton is highly variable and depends on factors like solvent and concentration. It typically appears as a broad singlet.

Visualizing the Structure and Key Proton Environments

The following diagram illustrates the structure of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate with the assigned protons.

Caption: Structure of (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate with proton labeling.

Comparative Analysis with Structural Analogs

To contextualize the predicted ¹H NMR data, it is instructive to compare it with commercially available structural analogs. Minor structural modifications can lead to discernible changes in the ¹H NMR spectrum, a feature that is invaluable for structure-activity relationship (SAR) studies.

| Compound | Structure | Key ¹H NMR Differences from Target Compound | Commercial Availability |

| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | Lacks the N-ethyl group. | The signals for the N-ethyl group (quartet and triplet) will be absent. The protons on the carbons adjacent to the nitrogen will be in a different chemical environment, likely shifting upfield. The NH of the pyrrolidine will be a broad singlet. | Yes |

| (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate [2][3] | Lacks the N-ethyl group and has an N-methyl on the carbamate. | Similar to the above, but the carbamate will have an N-methyl singlet instead of an NH proton signal. | Yes |

| (S)-tert-Butyl (1-ethylpyrrolidin-3-yl)(methyl)carbamate | Has an additional methyl group on the carbamate nitrogen. | The broad singlet for the carbamate NH proton will be absent, and a new singlet corresponding to the N-methyl group will appear, likely around 2.8-3.0 ppm. | Not readily available |

This comparative approach underscores how ¹H NMR can be used to confirm the success of synthetic modifications, such as N-alkylation.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum for compounds like (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0.00 ppm.[4][5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). For a standard ¹H spectrum of a small molecule, 8 to 16 scans are typically sufficient for good signal-to-noise.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Experimental Workflow Visualization

The following diagram illustrates the workflow for acquiring and analyzing the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural characterization of organic molecules like (S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, researchers can confidently assign the structure of a compound. This guide has provided a predicted ¹H NMR data set for the target molecule, a comparative analysis with its structural analogs, and a detailed experimental protocol. This comprehensive approach, combining predictive analysis with established experimental procedures, empowers researchers in their pursuit of novel drug discovery and development.

References

-

PubChem. tert-Butyl carbamate. [Link]

-

Appretech Scientific Limited. tert-butyl (S)-pyrrolidin-3-ylcarbamate. [Link]

-

PubChem. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.